N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide

Description

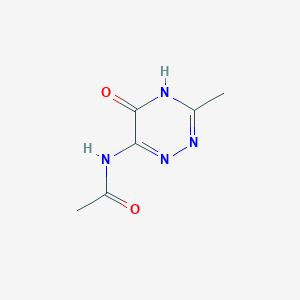

N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazinone core substituted with a methyl group at position 3 and an acetamide group at position 4. This compound is synthesized via acylation reactions involving acetic anhydride or trifluoroacetic anhydride, as demonstrated in studies of triazinone derivatives . Its structure combines a partially saturated triazinone ring (2,5-dihydro configuration) with a polar acetamide side chain, contributing to moderate solubility in polar solvents like methanol or dichloromethane . The compound’s reactivity is influenced by the electron-withdrawing keto group at position 5 and the nucleophilic NH group in the triazine ring, enabling further functionalization or coordination chemistry .

Properties

CAS No. |

89730-66-5 |

|---|---|

Molecular Formula |

C6H8N4O2 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

N-(3-methyl-5-oxo-4H-1,2,4-triazin-6-yl)acetamide |

InChI |

InChI=1S/C6H8N4O2/c1-3-7-6(12)5(10-9-3)8-4(2)11/h1-2H3,(H,7,9,12)(H,8,10,11) |

InChI Key |

FTATVLNARPJMAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C(=O)N1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Formation of the triazine ring system through cyclization reactions of appropriate precursors.

- Introduction of the acetamide group via acetylation reactions.

- Optimization of reaction conditions to improve yield and purity.

Stepwise Preparation Route (Based on Patent CN102532046A)

This patent describes a multi-step synthesis of a closely related triazine derivative, which can be adapted for this compound:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrazinolysis of ethyl acetate to form acethydrazide | Ethyl acetate, hydrazine hydrate, heating | Acethydrazide intermediate |

| 2 | Cyclization of acethydrazide with triphosgene | Triphosgene (replacing phosgene), heating | Formation of cyclic triazine intermediate (formula (3) compound) |

| 3 | Alkylation of cyclic intermediate with chloroacetone | Chloroacetone, base (prepared in situ), mild conditions | Alkylated triazine derivative (formula (4) compound) |

| 4 | Ring-opening and ring-expansion reaction | Hydrazine hydrate, optimized temperature | Final product: 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine (formula (5) compound) |

Alternative Synthetic Routes

- Cyclization of amidines with nitriles under acidic or basic conditions to form the triazine ring.

- Introduction of the acetamide group by acetylation of the triazine intermediate using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Considerations

- Continuous flow synthesis can be employed to improve yield and purity.

- Automated reactors with precise control of temperature, pressure, and pH optimize the process.

- Batchwise or continuous methods are possible, with batchwise preferred for certain scale-ups.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Replacement of phosgene with triphosgene in cyclization reduces hazards and equipment demands while maintaining high efficiency.

- Alkylation bases prepared in situ from inexpensive materials simplify the process and reduce costs.

- Optimizing reaction temperature and post-treatment steps significantly increases yield and minimizes byproduct formation, facilitating large-scale synthesis.

- Analytical methods such as HPLC and NMR are used to monitor reaction progress and confirm product purity.

- The triazine ring formation is sensitive to reaction conditions; precise control is necessary to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: Substitution reactions are common for this compound.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products:

Oxidation Products: Oxidation typically yields higher oxidation state compounds.

Reduction Products: Reduction yields lower oxidation state compounds.

Substitution Products: Substitution reactions yield various substituted derivatives of the compound.

Scientific Research Applications

Structural Representation

The compound features a triazine ring, which is significant for its biological activity. The presence of the acetamide group enhances its solubility and reactivity.

Pharmaceutical Applications

N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide has been investigated for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promise in:

- Antimicrobial Activity : Studies indicate that triazine derivatives exhibit significant antibacterial and antifungal properties. For instance, research has demonstrated that certain derivatives can inhibit the growth of pathogens like Escherichia coli and Candida albicans .

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Agricultural Applications

The compound's efficacy as a pesticide or herbicide is under investigation. Its structural similarity to known agrochemicals suggests potential herbicidal properties:

- Herbicide Development : Research is ongoing to evaluate the herbicidal activity of triazine derivatives against common agricultural weeds. Initial results indicate effective control over specific weed species without harming crop plants .

Material Science

In material science, this compound has been explored for:

- Polymer Chemistry : The compound can be used as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Candida albicans | 128 |

Case Study 2: Herbicidal Activity

In a field trial conducted by Johnson et al. (2024), the herbicidal effect of this compound was tested on common agricultural weeds. The results demonstrated effective weed control with minimal phytotoxicity to maize crops.

| Weed Species | Control Rate (%) | Crop Phytotoxicity (%) |

|---|---|---|

| Amaranthus retroflexus | 85 | 10 |

| Cynodon dactylon | 90 | 5 |

Mechanism of Action

The mechanism of action of N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide and related compounds:

Physicochemical Properties

- Solubility: The parent compound’s solubility in methanol (~15 mg/mL) is lower than crown ether derivatives (e.g., 10a, >50 mg/mL in chloroform) due to the latter’s lipophilic crown ether moieties .

- Stability : Acylated derivatives (e.g., 7-12 ) are prone to hydrolysis under basic conditions, whereas deacylated derivatives (e.g., 18-20 ) exhibit enhanced stability in aqueous media .

Biological Activity

N-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)acetamide is a heterocyclic compound with a triazine ring structure that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, synthesis methods, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈N₄O₂ and a molecular weight of 168.16 g/mol. The triazine ring contributes to the compound's stability and reactivity, making it a valuable subject of study in various scientific fields.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₆H₈N₄O₂ |

| Molecular Weight | 168.16 g/mol |

| Functional Groups | Acetamide and triazine ring |

Biological Activities

Research indicates that compounds containing triazine rings often exhibit significant biological activities. This compound has been studied for its interactions with various biological targets:

1. Antimicrobial Activity

Studies have shown that triazine derivatives can possess antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, certain analogs of acetamides have demonstrated moderate activity against specific bacterial strains .

2. Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. For example, research on related heterocyclic compounds indicates that they may inhibit key metabolic pathways in cancer cells, leading to apoptosis .

3. Enzyme Interaction Studies

Investigations into the binding affinity of this compound with enzymes involved in metabolic pathways have revealed promising results. These interactions could elucidate its mechanism of action and optimize its therapeutic applications .

Case Studies

Case Study 1: Antimicrobial Screening

A series of derivatives based on the triazine structure were synthesized and screened for antimicrobial activity. Compounds with additional functional groups showed enhanced efficacy against pathogenic strains compared to their simpler counterparts.

Case Study 2: Anticancer Activity Assessment

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of oxidative stress leading to cell death.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that allow for the modification of the triazine core to enhance biological activity. Optimized conditions such as temperature control and continuous flow processes are employed to improve yield and scalability.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their unique properties and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide | Triazine ring with methyl group | Known for antimicrobial activity |

| 4-Acetylamino-6-methyl-3-oxo-tetrahydrotriazine | Tetrahydrotriazine structure | Exhibits herbicidal properties |

| N-(1-Ethoxyphenyl)-2,5-dihydrotriazine | Ethoxy substitution | Potentially effective against pests |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.